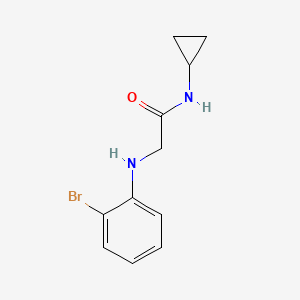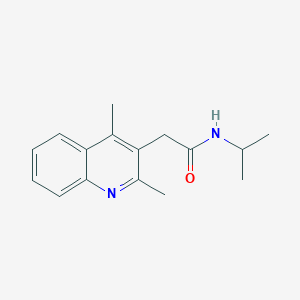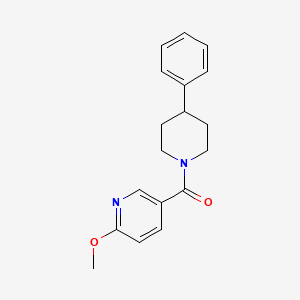
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide, also known as CQFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(6-chloroquinolin-8-yl)-4-fluorobenzamide involves its interaction with various cellular targets, including enzymes and receptors. N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has also been shown to bind to certain receptors, such as the dopamine D2 receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been shown to induce cell death by disrupting DNA replication and repair. In malaria parasites, N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been shown to inhibit the growth of the parasite by interfering with the metabolism of heme. In neuronal cells, N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been shown to modulate neurotransmitter release by binding to dopamine receptors.
実験室実験の利点と制限
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, N-(6-chloroquinolin-8-yl)-4-fluorobenzamide also has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(6-chloroquinolin-8-yl)-4-fluorobenzamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, malaria, and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of other compounds with novel properties. Additionally, further research is needed to better understand the mechanism of action of N-(6-chloroquinolin-8-yl)-4-fluorobenzamide and its effects on different cell types.
合成法
The synthesis of N-(6-chloroquinolin-8-yl)-4-fluorobenzamide involves a multi-step process that starts with the reaction of 6-chloro-8-nitroquinoline with 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with a reducing agent to yield N-(6-chloroquinolin-8-yl)-4-fluorobenzamide. This method has been optimized to provide high yields of N-(6-chloroquinolin-8-yl)-4-fluorobenzamide and has been used in many research studies.
科学的研究の応用
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been used as a building block for the synthesis of other compounds. In the field of pharmacology, N-(6-chloroquinolin-8-yl)-4-fluorobenzamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, malaria, and Alzheimer's disease.
特性
IUPAC Name |
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-12-8-11-2-1-7-19-15(11)14(9-12)20-16(21)10-3-5-13(18)6-4-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNTVFLIBZVGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloroquinolin-8-yl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)







![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)